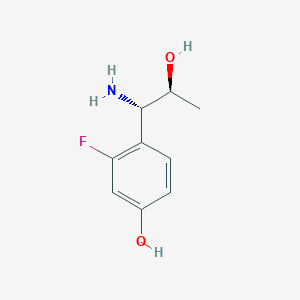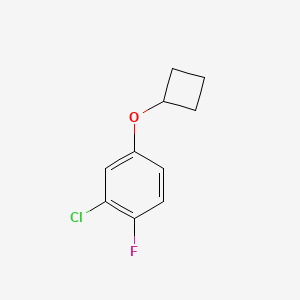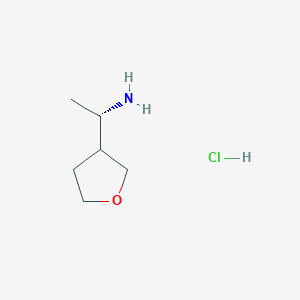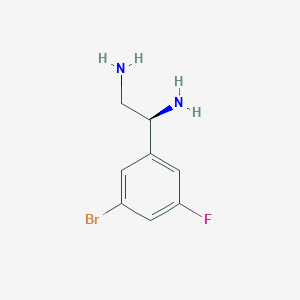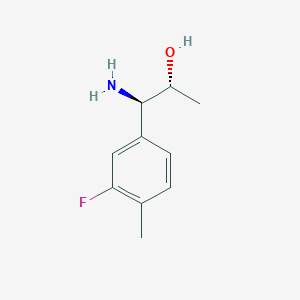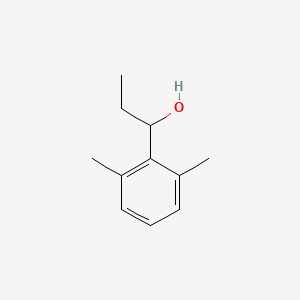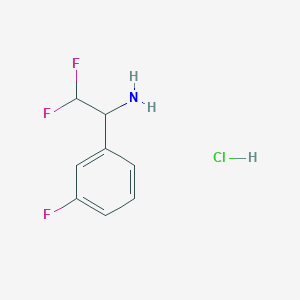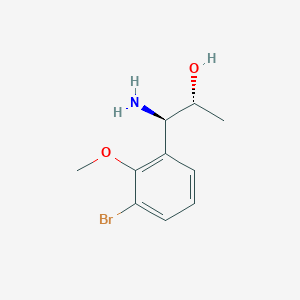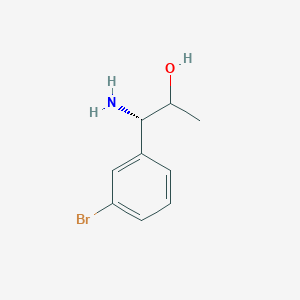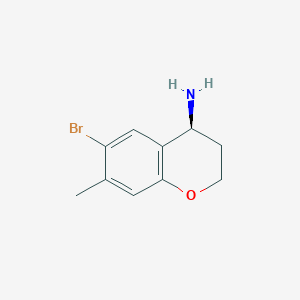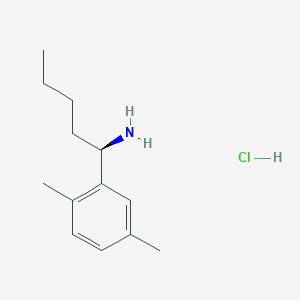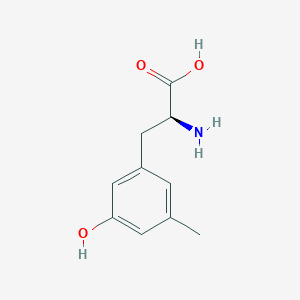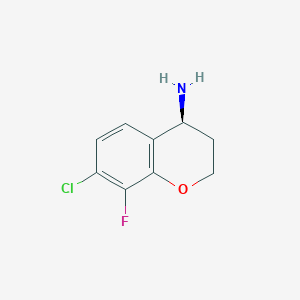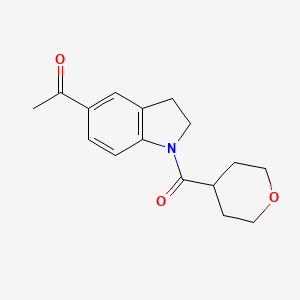
1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one involves several steps. One common method includes the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with a Grignard reagent in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then gradually warmed to room temperature, followed by extraction and purification to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For instance, the keto group can undergo reduction or oxidation, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound shares the tetrahydropyran moiety but lacks the indolin-5-yl group, making it less complex and potentially less versatile in synthetic applications.
4-Acetyltetrahydro-2H-pyran: Similar to the previous compound, it contains the tetrahydropyran ring but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its combination of the indolin-5-yl and tetrahydropyran moieties, which confer distinct chemical properties and reactivity patterns .
Propriétés
Formule moléculaire |
C16H19NO3 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethanone |
InChI |
InChI=1S/C16H19NO3/c1-11(18)13-2-3-15-14(10-13)4-7-17(15)16(19)12-5-8-20-9-6-12/h2-3,10,12H,4-9H2,1H3 |
Clé InChI |
NDSUZDWXMDIQGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


